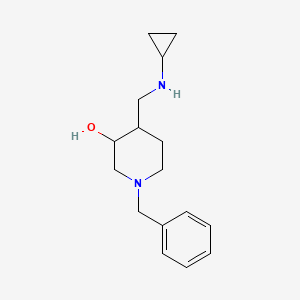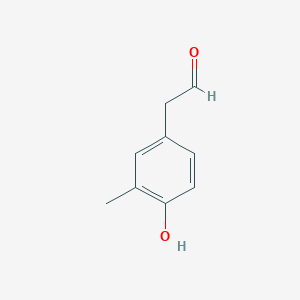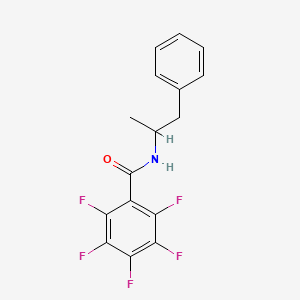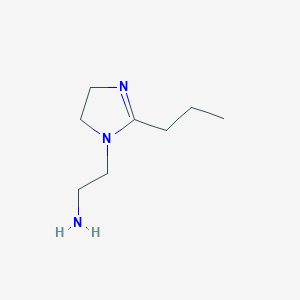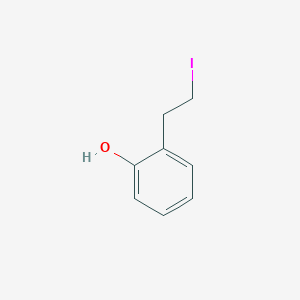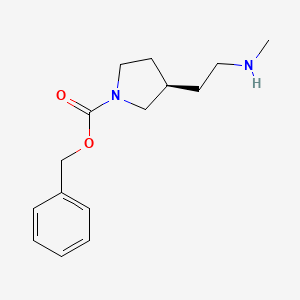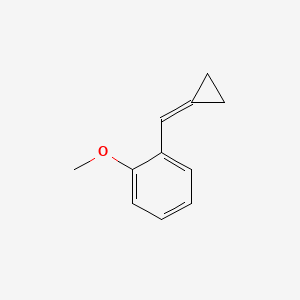
4-methoxy-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a methoxy group and a trifluoromethyl group. For example, starting with 4-chloro-N-(trifluoromethyl)aniline, the chlorine atom can be replaced by a methoxy group using a suitable nucleophile under controlled conditions .
Another method involves the reduction of nitroarenes. In this approach, a nitroarene precursor with the desired substituents is reduced to the corresponding aniline derivative using reducing agents such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and nucleophilic substitution, with careful control of reaction parameters to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the aniline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinones, while reduction of nitro precursors results in the corresponding aniline derivatives .
Scientific Research Applications
4-methoxy-N-(trifluoromethyl)aniline has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential as an intermediate in the synthesis of drugs with antitumor and antiviral activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(trifluoromethyl)aniline involves its interaction with molecular targets through various pathways. As a nucleophile, it can participate in covalent bond formation with electrophilic centers in target molecules. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-5-(trifluoromethyl)aniline: Similar in structure but with different positional isomers of the methoxy and trifluoromethyl groups.
4-(trifluoromethyl)aniline: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Uniqueness
The methoxy group provides electron-donating properties, while the trifluoromethyl group imparts electron-withdrawing effects, creating a unique balance that can be exploited in various chemical reactions and applications .
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
4-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-4-2-6(3-5-7)12-8(9,10)11/h2-5,12H,1H3 |
InChI Key |
YPDYFAZQOWKCOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




